N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide is a chemical compound with the molecular formula CHNOS and a molecular weight of 273.27 g/mol. It is characterized by the presence of a nitro group and a sulfamoyl group on a benzamide structure, which contributes to its unique chemical properties and potential biological activities. This compound is primarily utilized in scientific research, particularly in organic synthesis and medicinal chemistry, where it serves as a precursor for more complex molecules and as a lead compound for drug development .
The synthesis of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide typically involves several key steps:
The synthetic route may employ various reaction conditions, including temperature control, solvent selection (such as dimethyl sulfoxide or methanol), and the use of catalysts to optimize yield and purity. Industrial methods may utilize automated reactors for large-scale production .
The molecular structure of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide features a benzene ring substituted with both a nitro group at the para position and a sulfamoyl group at the ortho position relative to the amide functionality.
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The products formed depend on specific reaction conditions and reagents employed .
The mechanism of action of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide involves its interaction with biological macromolecules, such as enzymes or receptors. The presence of the nitro group allows it to participate in redox reactions, while the sulfamoyl and dimethylamino groups can form interactions that influence enzyme activity or receptor binding.
In medicinal applications, this compound has been studied for its potential therapeutic effects, particularly in inhibiting specific enzymes involved in metabolic pathways .
The compound exhibits characteristics typical of both sulfonamides and nitro compounds, including reactivity towards nucleophiles due to its electrophilic nature.
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 273.27 g/mol |
Melting Point | Data not specified |
Solubility | Slightly soluble in DMSO, methanol (heated) |
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide has several significant applications:
This compound's diverse applications underscore its importance in both academic research and industrial contexts, highlighting its potential as a valuable tool in various scientific fields.
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide (CAS 190520-68-4; C₉H₁₁N₃O₅S; MW 273.27 g/mol) represents a structurally complex benzamide derivative with significant industrial importance as a key intermediate in herbicide synthesis. Its molecular architecture incorporates three pharmacologically significant functional groups: a dimethylated amide, an aromatic nitro group, and a sulfamoyl moiety, posing distinctive synthetic challenges. This section comprehensively examines established synthetic routes, catalytic innovations, solvent optimization strategies, and scale-up methodologies for this compound.
The industrial synthesis of N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide employs carefully sequenced functional group transformations, with two principal routes dominating production:
Saccharin-Derived Route:This pathway exploits saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) as a cost-effective starting material. The sequence involves ammoniation under aqueous alkaline conditions (e.g., NaOH/ammonia, 80-100°C) to yield 2-sulfamoylbenzoic acid, followed by regioselective nitration using mixed acid (H₂SO₄/HNO₃) at 0-5°C to afford 2-sulfamoyl-4-nitrobenzoic acid. The critical dimethylation step utilizes thionyl chloride (SOCl₂) for acid chloride formation, followed by reaction with excess dimethylamine (40-60°C) to install the N,N-dimethylcarboxamide group. This route yields approximately 68-72% overall purity but requires meticulous control during nitration to prevent dinitration or sulfonamide degradation [9].
Benzoyl Chloride Sulfonation Route:Higher-purity synthesis (75-82% overall yield) starts from commercially available 4-nitroisophthalic acid. Monohydrolysis (controlled NaOH stoichiometry, 50°C) selectively yields 4-nitro-2-carboxybenzoic acid. Sulfamation employs chlorosulfonic acid (ClSO₃H, 0°C to RT) to generate the intermediate sulfonyl chloride, followed by quenching with aqueous ammonia. Subsequent thionyl chloride-mediated esterification and dimethylamine coupling complete the synthesis. The sequence demands rigorous temperature control during sulfonation to suppress disubstitution and requires chromatographic purification (silica gel, ethyl acetate/hexane) for pharmaceutical-grade material [5] [6].
Table 1: Comparative Analysis of Primary Synthesis Routes
Route | Starting Material | Key Intermediate | Overall Yield | Major Impurity Concerns |
---|---|---|---|---|
Saccharin Derivatization | Saccharin | 2-Sulfamoyl-4-nitrobenzoic acid | 68-72% | Dinitro derivatives, Hydrolysis products |
Benzoyl Chloride Sulfonation | 4-Nitroisophthalic acid | 4-Nitro-2-(chlorosulfonyl)benzoyl chloride | 75-82% | Disulfonated products, Anhydride formation |
Regioselective nitration and efficient sulfamoylation are pivotal for yield and purity. Catalytic systems profoundly influence these transformations:
Nitration Catalysis:Conventional mixed acid (H₂SO₄/HNO₃) catalysis provides moderate para-selectivity (~85:15 para/meta) in saccharin-derived precursors at -5°C to 0°C. Advanced solid acid catalysts, particularly zeolite Beta (H-BEA) and sulfated zirconia (S/ZrO₂), enhance para-regioselectivity (>95%) under milder conditions (25-40°C) by sterically constraining substrate orientation within pore structures. Zeolite catalysis reduces sulfuric acid waste by 60% but faces diffusion limitations with bulky intermediates, necessitating mesoporous modifications .
Sulfamoylation Catalysis:Direct sulfamoylation (R-SO₂-NH₂ formation) typically proceeds uncatalyzed but suffers from slow kinetics and over-sulfonation. Lewis acid catalysts (e.g., AlCl₃, FeCl₃; 5-10 mol%) accelerate chlorosulfonyl group ammonolysis by polarizing the S=O bond, enhancing electrophilicity. However, metal Lewis acids risk complexation with the nitro group. Organocatalysts like DMAP (4-dimethylaminopyridine; 5 mol%) offer a metal-free alternative, activating the sulfonyl chloride via nucleophilic catalysis, achieving >90% conversion in 2 hours at 25°C in acetonitrile, minimizing side-product formation [6].
Table 2: Catalyst Performance in Key Synthetic Steps
Reaction | Catalyst System | Temperature | Conversion/Selectivity | Advantages/Limitations |
---|---|---|---|---|
Aromatic Nitration | Mixed Acid (H₂SO₄/HNO₃) | -5°C to 0°C | 85% para-selectivity | Robust but corrosive, poor atom economy |
Aromatic Nitration | H-Beta Zeolite | 25-40°C | >95% para-selectivity | Recyclable, waste-minimized; diffusion-limited |
Sulfamoylation | None (Uncatalyzed) | 40-60°C | ~70% in 6h | Simple; slow kinetics, side products |
Sulfamoylation | DMAP (5 mol%) | 25°C | >90% in 2h | Fast, metal-free; requires purification |
The final dimethylation step (amide bond formation) exhibits profound solvent dependence due to competing nucleophilicities and stabilization effects:
Polar Aprotic Solvents:Dimethylacetamide (DMAc) and N-methylpyrrolidone (NMP) provide optimal solvation for carboxylate intermediates and dimethylamine, facilitating SN₂ displacement at the carbonyl carbon. Their high dielectric constants (ε ≈ 38) stabilize transition states, accelerating reaction completion within 1-2 hours at 50°C with yields ≥95%. However, their high boiling points (DMAc: 165°C; NMP: 202°C) complicate removal during workup, potentially leaving genotoxic impurities if not thoroughly purged.
Halogenated Solvents:Dichloromethane (DCM) and chloroform offer moderate yields (80-85%) under reflux conditions. While enabling easy acid chloride isolation, they promote Hofmann degradation pathways at temperatures >40°C, generating tertiary amine byproducts (e.g., from N-demethylation). Their environmental and health hazards increasingly limit industrial use [5] [6].
Ether Solvents:Tetrahydrofuran (THF) and 2-methyl-THF facilitate moderate conversion (75-80%) but require anhydrous conditions and stoichiometric activators like 1,1'-carbonyldiimidazole (CDI) due to poor solvation of ionic intermediates. 2-Methyl-THF offers improved water separability but elevates costs.
Continuous Flow Solvent Optimization:Recent advances demonstrate acetonitrile (MeCN) as superior in continuous flow dimethylation. At 10 mM concentration with triethylamine as HCl scavenger, MeCN achieves near-quantitative conversion (98%) in microreactors (40°C, 2 min residence time). Its intermediate polarity (ε ≈ 37) and low viscosity enable rapid mixing, suppressing side reactions and eliminating precipitate-induced clogging common in THF or DCM systems [6].
Translating laboratory synthesis to manufacturing scales introduces critical engineering and chemical challenges:
Reactor Fouling and Clogging:Precipitation of ammonium salts (e.g., triethylamine hydrochloride) during sulfamoylation or dimethylation causes severe fouling in batch reactors and tubular flow systems. This is exacerbated in halogenated solvents where salt solubility is poor. Strategies include:
Exothermic Hazard Management:Nitration (ΔH ≈ -120 kJ/mol) and sulfonation (ΔH ≈ -90 kJ/mol) are highly exothermic. Batch scale-up beyond 100L risks thermal runaway. Mitigation approaches involve:
Chemoselectivity in Flow Systems:Achieving exclusive aroylation versus sulfamoylation in intermediates like m-(chlorosulfonyl)benzoyl chloride demands precision mixing unavailable in batch. Continuous flow microreactors achieve near-ideal plug flow (Bodenstein number >100), enabling exquisite chemoselectivity (94% vs 80% in batch) through:
Cost-Efficiency Optimization:Solvent recycling (≥90% MeCN recovery via distillation) and catalytic metal recovery (e.g., zeolite filtration/reactivation) reduce raw material costs by 25-30%. However, purification remains costly – crystallization from ethanol/water mixtures delivers >99.5% purity but consumes 60% of total process energy, motivating research into membrane-based separations.
Table 3: Industrial Production Challenges and Engineering Solutions
Challenge | Scale-Up Impact | Mitigation Strategy | Technology Implementation |
---|---|---|---|
Salt Precipitation | Reactor clogging, Downtime | Ultrasound-assisted crystallization control | Ultrasonic tubular reactor (20kHz) |
Exothermic Reactions | Thermal runaway risk | Microreactor heat exchange | Coriolis-flow microstructured reactor |
Chemoselectivity Loss | Reduced yield, Purification burden | Staged temperature in flow reactors | Multi-zone PFR with precise temp control |
Solvent Consumption | High waste disposal cost | Closed-loop recycling via distillation | Falling film evaporator + molecular sieves |
Energy-Intensive Purification | High operating costs | Switch to antisolvent crystallization | Seeded continuous crystallizer |
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